molecular formula C13H17N3O2 B2887988 N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1224165-26-7

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No. B2887988
M. Wt: 247.298
InChI Key: YZWXDJHHTZUGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-Aminoethyl)acetamide” is a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns, eye damage, and may cause respiratory irritation .


Synthesis Analysis

The synthesis of related compounds such as “N-(2-aminoethyl)-N’-(6-substituted-2-benzothiazolyl)urea” has been reported in the field of antineoplastic drugs . Another compound, “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane”, has been used for synthesis .


Molecular Structure Analysis

“N-(2-Aminoethyl)ethanolamine” has a molecular formula of C4H12N2O, an average mass of 104.151 Da, and a monoisotopic mass of 104.094963 Da .


Chemical Reactions Analysis

Aminoethylpiperazine, a derivative of piperazine, is known to react with acids to form salts plus water in exothermic reactions . It may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .


Physical And Chemical Properties Analysis

“N-(2-Aminoethyl)glycine” is a laboratory chemical with a CAS No of 24123-14-6 . “N-(2-Aminoethyl)1,2-ethanediamine” has a CAS # 111-40-0 and a formula of C₄H₁₃N₃ .

Scientific Research Applications

Antibacterial Agents

One application involves the synthesis of pyridonecarboxylic acids as antibacterial agents. Researchers have developed compounds with substituted cyclic amino groups that showed significant in vitro and in vivo antibacterial activities, highlighting the potential of such derivatives in treating bacterial infections (Egawa et al., 1984).

DNA Cleavage Activity

Another study focused on targeting DNA A.T tracts with a polyamide containing an N-methylpyrrole amino acid linked to carboxylic derivatives of phenanthroline. This research demonstrated the ability to direct DNA cleavage activity to specific regions, which has implications for gene regulation and cancer therapy (Pitié et al., 2000).

Synthesis Methodologies

The development of a parallel solution-phase approach to synthesize a library of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides demonstrates the compound's utility in creating diverse chemical libraries for screening potential pharmacological agents (Črček et al., 2012).

Non-Linear Optical Properties

Research into the non-linear optical (NLO) properties and molecular docking analyses of derivatives synthesized through a three-component reaction has shown promising results for the inhibition of tubulin polymerization and anticancer activity. This suggests potential applications in developing new therapeutic agents against cancer (Jayarajan et al., 2019).

Safety And Hazards

“N-(2-Aminoethyl)acetamide” can cause severe skin burns and eye damage, and may cause respiratory irritation . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-6-7-15-13(18)10-8-12(17)16(9-10)11-4-2-1-3-5-11/h1-5,10H,6-9,14H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWXDJHHTZUGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C(=O)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-aminoethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

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